Fosalvudine tidoxil
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Overview
Description
Fosalvudine tidoxil is a prodrug derived from the nucleoside reverse transcriptase inhibitor 3-deoxy-3-fluorothymidine (FLT; alovudine). It is primarily investigated for its potential use in treating human immunodeficiency virus (HIV) infections. This compound effectively inhibits resistant human immunodeficiency virus type 1, but its clinical development was halted due to bone marrow and liver toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosalvudine tidoxil is synthesized from 3-deoxy-3-fluorothymidine (FLT). The synthetic route involves the phosphorylation of FLT to produce this compound. The reaction conditions typically include the use of phosphorylating agents and solvents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fosalvudine tidoxil undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce oxidized derivatives, while substitution reactions may yield halogenated derivatives .
Scientific Research Applications
Fosalvudine tidoxil has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside reverse transcriptase inhibitors and their chemical properties.
Biology: Investigated for its effects on mitochondrial DNA and cellular metabolism.
Medicine: Explored for its potential use in treating HIV infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products.
Mechanism of Action
Fosalvudine tidoxil exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of HIV. It is converted into its active form, 3-deoxy-3-fluorothymidine (FLT), which incorporates into the viral DNA and terminates its synthesis. This inhibition prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Similar Compounds
Alovudine: The parent compound of fosalvudine tidoxil, also a nucleoside reverse transcriptase inhibitor.
Didanosine: Another nucleoside reverse transcriptase inhibitor used in HIV treatment.
Uniqueness
This compound is unique due to its prodrug nature, which allows for better bioavailability and reduced toxicity compared to its parent compound, alovudine. It also shows a different toxicity profile, with specific effects on mitochondrial DNA .
Properties
CAS No. |
763903-67-9 |
---|---|
Molecular Formula |
C35H64FN2O8PS |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C35H64FN2O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-48-28-30(43-22-20-18-16-13-11-9-7-5-2)26-44-47(41,42)45-27-32-31(36)24-33(46-32)38-25-29(3)34(39)37-35(38)40/h25,30-33H,4-24,26-28H2,1-3H3,(H,41,42)(H,37,39,40)/t30?,31-,32+,33+/m0/s1 |
InChI Key |
JHXLLEDIXXOJQD-WELGVCPWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC |
Appearance |
Solid powder |
763903-67-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HDP-99.0003; HDP-990003; HDP 99.0003; HDP 990003; HDP99.0003; HDP990003 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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